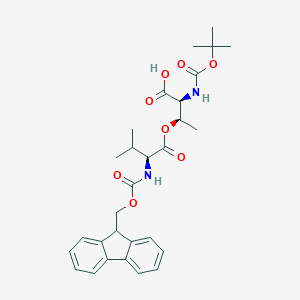
Boc-Thr(Fmoc-Val)-OH
Descripción general
Descripción
“Boc-Thr(Fmoc-Val)-OH” is a chemical compound used in peptide synthesis . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular formula of “Boc-Thr(Fmoc-Val)-OH” is C29H36N2O8 . Its molecular weight is 540.61 .Physical And Chemical Properties Analysis
“Boc-Thr(Fmoc-Val)-OH” is a solid compound . It should be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
Peptides are gaining considerable attention as potential drugs. The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
In the context of peptide synthesis, “Boc-Thr(Fmoc-Val)-OH” would likely be used as a building block to construct a larger peptide chain. The specific methods of application or experimental procedures would depend on the peptide being synthesized, but generally, this would involve coupling the carboxyl group of “Boc-Thr(Fmoc-Val)-OH” to the amino group of another amino acid or peptide, followed by deprotection of the Fmoc group to expose a new amino group for further coupling reactions .
-
Drug Development
- Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis, which would use “Boc-Thr(Fmoc-Val)-OH” as a building block, is the method of choice for the synthesis of these molecules in both research and industrial settings .
- The specific application would depend on the peptide being synthesized, but it could include the development of new therapeutic agents for various diseases .
-
Green Chemistry
-
Large-Scale Peptide Synthesis
-
Drug Development
- Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis, which would use “Boc-Thr(Fmoc-Val)-OH” as a building block, is the method of choice for the synthesis of these molecules in both research and industrial settings .
- The specific application would depend on the peptide being synthesized, but it could include the development of new therapeutic agents for various diseases .
-
Green Chemistry
Safety And Hazards
Propiedades
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O8/c1-16(2)23(26(34)38-17(3)24(25(32)33)31-28(36)39-29(4,5)6)30-27(35)37-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,15H2,1-6H3,(H,30,35)(H,31,36)(H,32,33)/t17-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMYXFZGGHKJMR-CQLNOVPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Thr(Fmoc-Val)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



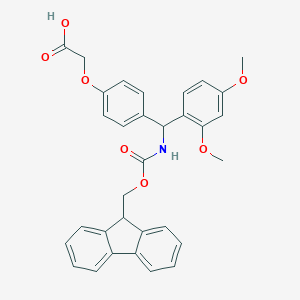


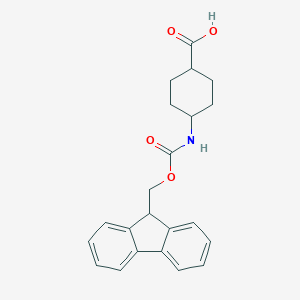
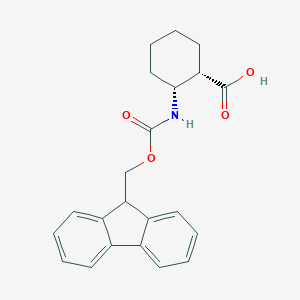
![Fmoc-[D]Gly-OH](/img/structure/B558005.png)
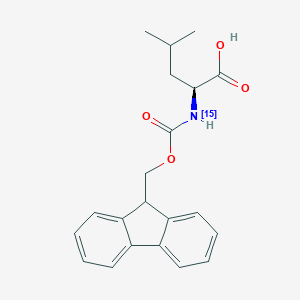




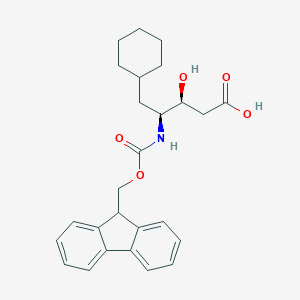

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)